molecular formula C27H37Br3O4 B1262330 Bromophycolide A

Bromophycolide A

Katalognummer: B1262330
Molekulargewicht: 665.3 g/mol
InChI-Schlüssel: SKIHYPQTROYIIT-VHXXJFIISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromophycolide A is a diterpenoid that is a macrolide isolated from the Fijian red alga Callophycus serratus. It has been found to exhibit moderate cytotoxicity against several human tumour cell lines via specific apotopic cell death. It also displays anti-HIV, antibacterial, antifungal and antimalarial activity. It has a role as a metabolite, an antineoplastic agent, an antibacterial agent, an antifungal agent, an antimalarial and an anti-HIV agent. It is a member of phenols, an organobromine compound, a tertiary alcohol, a diterpenoid and a macrolide.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Bromophycolide A has been shown to possess cytotoxic effects against several human tumor cell lines. Research indicates that it can inhibit cell proliferation, making it a candidate for further development as an anticancer agent. The compound's mechanism of action is believed to involve disruption of cellular processes critical to cancer cell survival.

Key Findings:

  • Cytotoxicity : Studies have demonstrated that this compound exhibits selective toxicity towards cancer cells with an IC50 ranging from 5 to 80 μM depending on the cell line tested .
  • Mechanism of Action : The compound may induce apoptosis or inhibit key signaling pathways involved in tumor growth and survival.

Antimalarial Activity

This compound has emerged as a promising lead compound in the fight against malaria, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of the disease.

Mechanism of Action:

  • Heme Crystallization Inhibition : this compound targets heme crystallization within the malaria parasite, inhibiting its ability to process hemoglobin effectively. This action disrupts the parasite's lifecycle and leads to reduced parasitemia in infected hosts .
  • In Vitro Efficacy : The compound has shown submicromolar inhibition of P. falciparum with an IC50 value of approximately 499 nM, indicating potent antimalarial activity .

Pharmacokinetics:

  • Bioavailability : Despite a short half-life and susceptibility to liver metabolism, this compound demonstrated good bioavailability and low toxicity in mouse models, suggesting potential for therapeutic use .

Synthetic Chemistry

The unique structure of this compound presents challenges for total synthesis, which has implications for both academic research and pharmaceutical development.

Synthetic Approaches:

  • Total Synthesis Efforts : Researchers are actively pursuing total synthesis methods to make this compound more accessible for further study. Notable strategies include novel asymmetric bromination techniques that enhance synthetic efficiency .
  • Structure-Activity Relationship Studies : Semi-synthetic derivatives of this compound have been developed to explore structure-activity relationships (SAR), providing insights into how modifications affect biological activity .

Comparative Data Table

ApplicationMechanism of ActionIC50 (μM)Notes
AnticancerInduces apoptosis; inhibits signaling5 - 80Cytotoxic against various tumor cell lines
AntimalarialInhibits heme crystallization0.499Effective against P. falciparum
SynthesisAsymmetric bromination techniquesN/AOngoing research for total synthesis

Analyse Chemischer Reaktionen

Synthetic Reactions and Strategies

The total synthesis of bromophycolide A remains challenging due to its intricate bromination pattern and macrolide architecture. Key synthetic approaches include:

Bromonium-induced transannular cyclization :

  • A pivotal step in constructing the macrocyclic core involves bromonium-promoted cyclization using Snyder's reagent (bromodiethylsulfonium bromopentachloroantimonate, BDSB). This method achieves regio- and diastereoselectivity in forming the diterpene-benzoate junction .

  • Example: Treatment of macrocyclic precursor 5 with BDSB yields cyclized products 7 and 15 in a 9:3 ratio, with subsequent methanol solvolysis stabilizing allylic bromides .

Asymmetric bromination :

  • Enantioselective bromination of ketones and olefins using chiral catalysts (e.g., BINOL-derived bifunctional catalysts) enables precise installation of stereogenic C-Br bonds critical for bioactivity .

Biosynthetic Bromination and Structural Modifications

This compound is hypothesized to derive from a geranylgeranylated benzoate precursor through electrophilic bromination at unsaturated carbons . Key biosynthetic reactions include:

Electrophilic bromine addition :

  • Bromine incorporation occurs at C-13, C-15, and C-16 positions during macrocycle formation, as inferred from structural analogs like bromophycolides C-I .

  • Structural comparison :
    | Feature | this compound | Bromophycolide D |
    |-----------------------|------------------|------------------|
    | Macrocycle size | 15-membered | 15-membered |
    | Bromination sites | C-13, C-15, C-16 | C-13, C-15, C-19 |
    | Bioactivity (IC₅₀) | 2.5 μM (heme) | 3.88 μM (DU4475) |

Epoxidation and hydroxylation :

  • Analogs like bromophycolide F (epoxide at C-10/C-11) highlight post-cyclization oxidation steps, though these modifications reduce cytotoxicity compared to this compound .

Metabolic Reactions and Pharmacokinetics

This compound exhibits moderate metabolic stability with notable liver clearance:

  • Half-life : ~2.5 hours in murine models due to hepatic esterase activity .

  • Bioactivation : Acetylated derivatives (e.g., compound 7 ) enhance heme-binding affinity (log K = 4.52 vs. 4.10 for quinine) and antimalarial potency .

Mechanistic Reactions Targeting Heme Crystallization

This compound inhibits Plasmodium falciparum growth by disrupting heme detoxification:

Heme interaction :

  • Binds ferriprotoporphyrin IX (Fe(III)PPIX) via π-π stacking/hydrogen bonding, reducing Soret band absorbance by 25% at 25 μM .

  • Comparative inhibition :
    | Compound | IC₅₀ (heme crystallization) |
    |--------------------|------------------------------|
    | this compound | 2.5 molar equivalents |
    | Acetylated 7 | 2.0 molar equivalents |
    | Amodiaquine | 1.2 molar equivalents |

Antimalarial activity :

  • Reduces parasitemia by >50% in murine malaria models at 10 mg/kg doses, though rapid metabolism limits in vivo efficacy .

Stability and Reactivity Considerations

  • This compound is susceptible to hydrolytic cleavage of its macrolide ring under acidic conditions, necessitating stabilized formulations for therapeutic use .

  • Methylation at C-21 abolishes heme-binding capacity, underscoring the importance of free hydroxyl groups for bioactivity .

Eigenschaften

Molekularformel

C27H37Br3O4

Molekulargewicht

665.3 g/mol

IUPAC-Name

(7S,8S,11R,12S,15S)-7,11-dibromo-15-(2-bromopropan-2-yl)-12,21-dihydroxy-4,8,12-trimethyl-16-oxatricyclo[16.3.1.03,8]docosa-1(21),3,18(22),19-tetraen-17-one

InChI

InChI=1S/C27H37Br3O4/c1-16-6-9-21(28)26(4)12-10-22(29)27(5,33)13-11-23(25(2,3)30)34-24(32)17-7-8-20(31)18(14-17)15-19(16)26/h7-8,14,21-23,31,33H,6,9-13,15H2,1-5H3/t21-,22+,23-,26-,27-/m0/s1

InChI-Schlüssel

SKIHYPQTROYIIT-VHXXJFIISA-N

Isomerische SMILES

CC1=C2CC3=C(C=CC(=C3)C(=O)O[C@@H](CC[C@]([C@@H](CC[C@@]2([C@H](CC1)Br)C)Br)(C)O)C(C)(C)Br)O

Kanonische SMILES

CC1=C2CC3=C(C=CC(=C3)C(=O)OC(CCC(C(CCC2(C(CC1)Br)C)Br)(C)O)C(C)(C)Br)O

Synonyme

bromophycolide A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromophycolide A
Reactant of Route 2
Bromophycolide A
Reactant of Route 3
Bromophycolide A
Reactant of Route 4
Bromophycolide A
Reactant of Route 5
Reactant of Route 5
Bromophycolide A
Reactant of Route 6
Reactant of Route 6
Bromophycolide A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.